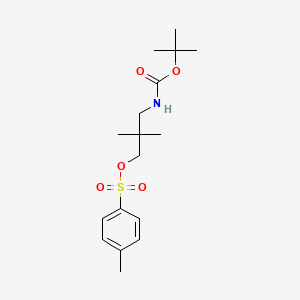
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate
概要
説明
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a sulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
作用機序
Target of Action
Similar compounds have been known to targetCaspase-3 , a crucial enzyme involved in apoptosis or programmed cell death .
Mode of Action
It’s worth noting that the compound contains atert-butoxycarbonyl (Boc) group , which is commonly used in organic chemistry as a protective group for amines . The presence of this group could influence the compound’s interaction with its targets.
Biochemical Pathways
Given the potential target of caspase-3, it could be involved in pathways related toapoptosis or programmed cell death .
Result of Action
If the compound does indeed target caspase-3, it could potentially influencecell death mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate typically involves the protection of an amine group with a tert-butoxycarbonyl group, followed by the introduction of a sulfonate ester. One common method involves the reaction of 2,2-dimethylpropylamine with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate ester group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Deprotection Reactions: Typical reagents include acids such as trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution Reactions: Products include various substituted amines or ethers, depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amine, along with by-products such as carbon dioxide and tert-butanol.
科学的研究の応用
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
N-Boc-protected Amines: Compounds such as N-Boc-protected glycine or alanine, which also feature a Boc-protected amine group.
Sulfonate Esters: Compounds like methyl p-toluenesulfonate or ethyl p-toluenesulfonate, which contain a sulfonate ester group.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate is unique due to the combination of a Boc-protected amine and a sulfonate ester in a single molecule. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and peptides .
特性
IUPAC Name |
[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-13-7-9-14(10-8-13)24(20,21)22-12-17(5,6)11-18-15(19)23-16(2,3)4/h7-10H,11-12H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYZBMFEBBMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)







![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)

